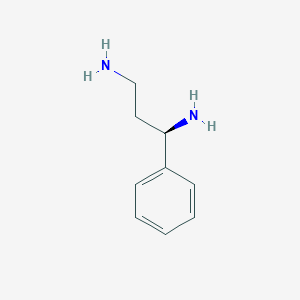
(1R)-1-Phenylpropane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-Phenylpropane-1,3-diamine is an organic compound with the molecular formula C9H14N2 It is a chiral diamine with a phenyl group attached to the first carbon of the propane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Phenylpropane-1,3-diamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the catalytic hydrogenation of 1-phenyl-1,3-dinitropropane using a palladium catalyst under hydrogen gas. Another method involves the reductive amination of 1-phenyl-1,3-diketone with ammonia or an amine in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation in a fixed-bed reactor or reductive amination in a continuous stirred-tank reactor are common approaches. The choice of method depends on factors such as cost, scalability, and environmental impact.
化学反応の分析
Types of Reactions
(1R)-1-Phenylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: It can be further reduced to form the corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as acyl chlorides or isocyanates are used for forming amides or ureas, respectively.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, amides, and ureas, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1R)-1-Phenylpropane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of (1R)-1-Phenylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
類似化合物との比較
Similar Compounds
(1S)-1-Phenylpropane-1,3-diamine: The enantiomer of (1R)-1-Phenylpropane-1,3-diamine, with similar chemical properties but different biological activity.
1-Phenylethane-1,2-diamine: A structurally similar compound with a shorter carbon chain.
1-Phenylbutane-1,4-diamine: A compound with a longer carbon chain, exhibiting different reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature and the specific positioning of the phenyl group and amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and as a potential therapeutic agent.
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
(1R)-1-phenylpropane-1,3-diamine |
InChI |
InChI=1S/C9H14N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m1/s1 |
InChIキー |
PLDPCRJUQLPMNU-SECBINFHSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H](CCN)N |
正規SMILES |
C1=CC=C(C=C1)C(CCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


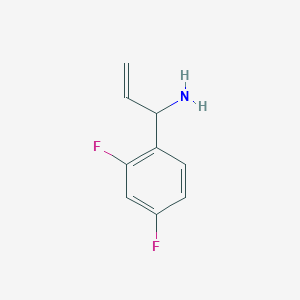
![methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13046932.png)
![Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13046936.png)
![3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13046937.png)
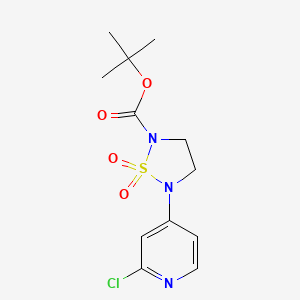

![(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13046954.png)
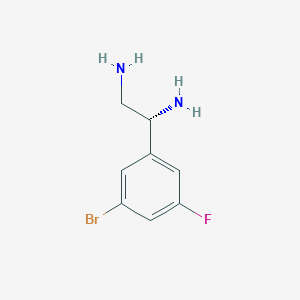
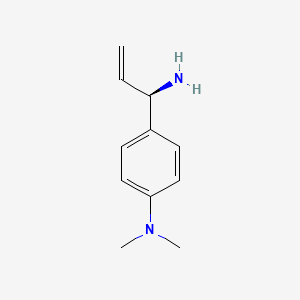
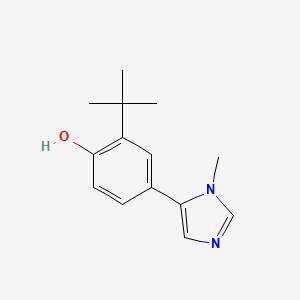
![4-Chloro-2,3-dihydrofuro[2,3-B]pyridine](/img/structure/B13046963.png)



